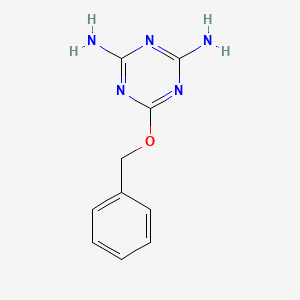
2,4-Diamino-6-benzyloxy-s-triazine
Vue d'ensemble
Description
2,4-Diamino-6-benzyloxy-s-triazine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
The compound has been studied for its potential in enhancing chemotherapeutic treatments. Specifically, it has been shown to inactivate the O6-alkylguanine-DNA-alkyltransferase enzyme, which is responsible for DNA repair in tumor cells. This mechanism enhances the effectiveness of alkylating agents used in cancer therapy. A patent describes the method of using 2,4-diamino-6-benzyloxy-s-triazine alongside antineoplastic agents to improve therapeutic outcomes by reducing tumor cell resistance to treatment .
Antifolate Activity
Research indicates that this compound exhibits inhibitory effects against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This property positions it as a potential candidate for treating lymphatic filariasis and possibly other diseases where folate metabolism is disrupted . In vitro studies have demonstrated significant activity against Brugia malayi, the causative agent of lymphatic filariasis, confirming its role as a DHFR inhibitor .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains, including multidrug-resistant clinical isolates. Its derivatives have been evaluated for their antimicrobial efficacy, revealing a high selectivity index and good safety profile compared to standard antibiotics . The presence of electron-withdrawing groups in its structure enhances its antibacterial activity significantly.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. The incorporation of different substituents can lead to variations in potency against specific targets such as DHFR or bacterial strains .
Data Table: Summary of Applications
Case Studies
- Enhanced Chemotherapy : A study demonstrated that administering this compound alongside alkylating agents resulted in increased cytotoxicity towards resistant tumor cells. The study highlighted the compound's ability to lower the required doses of traditional chemotherapeutics while maintaining efficacy .
- Antifilarial Research : In vitro tests involving a library of antifolate compounds showed that those containing this compound exhibited significant inhibition of DHFR and induced apoptosis in Brugia malayi microfilariae . This finding supports its potential use in developing new treatments for filariasis.
Propriétés
Formule moléculaire |
C10H11N5O |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
6-phenylmethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Clé InChI |
FXXUYUZEWHFQJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













